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Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzamide

CAS No.: 198204-64-7

Cat. No.: B3040414

Get Quote

CAS: 198204-64-7 Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/mol [1]

Executive Summary
2-Fluoro-3-methoxybenzamide is a specialized fluorinated aromatic building block critical to

modern medicinal chemistry.[1] It serves as a high-value pharmacophore in the development of

Poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted oncological therapies.[1] Its

structural uniqueness lies in the ortho-fluorine substitution, which imposes specific

conformational constraints and metabolic stability, while the meta-methoxy group acts as a

tunable electronic handle. This guide details its structural properties, validated synthetic

pathways, and application in fragment-based drug discovery (FBDD).[1]

Chemical Identity & Structural Analysis[1][2]
Core Specifications
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Property Specification

CAS Number 198204-64-7

IUPAC Name 2-Fluoro-3-methoxybenzamide

SMILES COC1=C(F)C(C(N)=O)=CC=C1

Molecular Weight 169.15 Da

H-Bond Donors 2 (Amide -NH₂)

H-Bond Acceptors 3 (Amide C=O, Methoxy O, Fluorine)

Precursor Acid
2-Fluoro-3-methoxybenzoic acid (CAS 137654-

20-7)

Structural Electronic Effects
The 2,3-substitution pattern creates a unique electronic environment on the benzamide core,

distinct from the more common 4-fluoro analogs.[1]

Ortho-Fluoro Effect: The fluorine atom at the C2 position exerts a strong inductive

withdrawing effect (-I) on the amide carbonyl carbon, increasing its electrophilicity.[1]

Sterically, the C2-F atom forces the amide group out of planarity with the benzene ring to a

lesser degree than a chloro- substituent, maintaining a balance between solubility and pi-

stacking capability.[1]

Meta-Methoxy Push-Pull: The methoxy group at C3 acts as a pi-donor (+M), partially

counteracting the electron-withdrawing nature of the fluorine.[1] This "push-pull" system

modulates the pKa of the amide protons, influencing their hydrogen-bonding strength—a

critical factor for binding to the Ser90/Gly86 residues in the PARP catalytic pocket.[1]

Structural Visualization
The following diagram illustrates the electronic connectivity and steric interactions within the

molecule.
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Caption: Electronic and steric influence of functional groups on the central benzene core.[1]

Synthetic Pathways[1][7]
The synthesis of 2-Fluoro-3-methoxybenzamide is most reliably achieved via the activation of

its corresponding carboxylic acid.[1] Direct amidation of the ester or nitrile hydrolysis are

alternative but less efficient routes due to the steric hindrance of the ortho-fluorine.[1]

Primary Route: Acid Chloride Activation
This protocol ensures high conversion rates by mitigating the reduced nucleophilicity of the

sterically crowded carbonyl.[1]

Reagents:

Precursor: 2-Fluoro-3-methoxybenzoic acid (CAS 137654-20-7).[2][3][4][5]

Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).[1]

Nucleophile: Aqueous Ammonia (NH₄OH) or Ammonia gas.[1]

Mechanism:

Activation: The carboxylic acid reacts with SOCl₂ to form the highly reactive acid chloride

intermediate, releasing SO₂ and HCl gas.[1]
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Amidation: The acid chloride undergoes nucleophilic acyl substitution with ammonia.[1] The

ortho-fluorine accelerates this step inductively despite the steric bulk.

Synthetic Workflow Diagram

Start: 2-Fluoro-3-methoxybenzoic Acid
(CAS 137654-20-7)

Activation: SOCl2, Reflux, 2h
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Intermediate:
2-Fluoro-3-methoxybenzoyl Chloride

Amidation: NH4OH (aq), 0°C
(Nucleophilic Substitution)

Product: 2-Fluoro-3-methoxybenzamide
(CAS 198204-64-7)

Click to download full resolution via product page

Caption: Step-by-step synthetic pathway from the carboxylic acid precursor.

Experimental Protocols
Synthesis of 2-Fluoro-3-methoxybenzamide
Note: All procedures must be performed in a fume hood due to the generation of corrosive

gases (SO₂, HCl).[1]

Activation Step:
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Charge a round-bottom flask with 2-Fluoro-3-methoxybenzoic acid (1.0 eq, 10 mmol) and

dry dichloromethane (DCM, 20 mL).

Add a catalytic amount of DMF (2 drops).[1][6]

Dropwise add Oxalyl Chloride (1.5 eq, 15 mmol) at 0°C under nitrogen atmosphere.

Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution

ceases.

In-process check: Confirm conversion to acid chloride via TLC (quench aliquot with MeOH

to check for methyl ester).

Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.

Amidation Step:

Redissolve the crude acid chloride residue in dry THF (10 mL).

Cool the solution to 0°C.

Slowly add Aqueous Ammonia (28%) (5.0 eq) or bubble NH₃ gas through the solution.[1]

Stir for 1 hour at 0°C, then warm to room temperature.

Workup & Purification:

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

Wash combined organics with 1M HCl (to remove excess ammonia), saturated NaHCO₃,

and brine.

Dry over Na₂SO₄, filter, and concentrate.[1]

Recrystallization: Purify the solid using Ethanol/Water or Toluene/Hexane to yield white

crystalline needles.[1]

Characterization Data (Expected)
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¹H NMR (400 MHz, DMSO-d₆): δ 7.60 (br s, 1H, NH), 7.45 (br s, 1H, NH), 7.20–7.30 (m, 2H,

Ar-H), 7.10 (m, 1H, Ar-H), 3.85 (s, 3H, OCH₃).[1]

¹⁹F NMR: ~ -130 ppm (characteristic of ortho-fluorine on benzamide).

MS (ESI):m/z 170.1 [M+H]⁺.

Medicinal Chemistry Applications
PARP Inhibition Pharmacophore
The benzamide moiety is the "warhead" for many PARP inhibitors (e.g., Olaparib analogs).[1] It

mimics the nicotinamide ribose of NAD+, the natural substrate of PARP enzymes.[1]

Binding Mode: The amide oxygen and protons form three critical hydrogen bonds with the

backbone of Gly86 and Ser90 in the PARP-1 active site.[1]

Role of 2-Fluoro: The fluorine atom locks the conformation via electrostatic repulsion with the

amide oxygen, pre-organizing the molecule for binding.[1] It also blocks metabolic

hydroxylation at the sensitive C2 position.[1]

Fragment-Based Drug Discovery (FBDD)
2-Fluoro-3-methoxybenzamide is an ideal "fragment" for screening libraries:

Ligand Efficiency: Low molecular weight (<170 Da) allows for high ligand efficiency (LE).

Vectors for Growth: The methoxy group at C3 can be demethylated to a phenol (C3-OH) for

further functionalization (e.g., ether linkage to larger scaffolds) without disrupting the primary

binding mode.[1]

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

Storage: Store in a cool, dry place under inert atmosphere. Hygroscopic.

Disposal: Dispose of as hazardous chemical waste.[1] Do not release into drains.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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